

An In-depth Technical Guide to the Chemical Structure and Synthesis of Flurpiridaz

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Compound of Interest

Compound Name: *Flurpiridaz*

Cat. No.: *B10814457*

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Abstract

Flurpiridaz, a pyridaben analog, is a novel radiopharmaceutical agent designed for myocardial perfusion imaging (MPI) using positron emission tomography (PET). Labeled with fluorine-18 ($[^{18}\text{F}]\text{Flurpiridaz}$), it exhibits high affinity for mitochondrial complex I (MC-I), enabling the visualization and quantification of myocardial blood flow. This technical guide provides a comprehensive overview of the chemical structure of **Flurpiridaz** and a detailed account of its synthesis, including the multi-step preparation of its precursor and the subsequent automated radiolabeling process. Experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways are presented to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Properties

Flurpiridaz is a derivative of pyridaben, a known inhibitor of mitochondrial complex I. The non-radiolabeled form of **Flurpiridaz** has the chemical name 2-tert-butyl-4-chloro-5-[[4-(2-fluoroethoxymethyl)phenyl]methoxy]pyridazin-3-one. The fluorine-18 labeled version, $[^{18}\text{F}]\text{Flurpiridaz}$, is the active agent in the diagnostic product Flyrcado™.

Property	Value
IUPAC Name	2-tert-butyl-4-chloro-5-({4-[(2-[¹⁸ F]fluoroethoxy)methyl]phenyl}methoxy)pyridazin-3(2H)-one
CAS Number	863887-89-2
Molecular Formula	C ₁₈ H ₂₂ Cl[¹⁸ F]N ₂ O ₃
Molecular Weight	Approximately 367.8 g/mol
SMILES String	CC(C)(C)N1N=CC(OCC2=CC=C(COCC[¹⁸ F])C=C2)=C(Cl)C1=O
Mechanism of Action	Inhibition of NADH:ubiquinone oxidoreductase (Mitochondrial Complex I)

Synthesis of Flurpiridaz

The synthesis of [¹⁸F]**Flurpiridaz** is a two-stage process involving the multi-step synthesis of a tosylate precursor followed by a rapid, automated radiolabeling step with [¹⁸F]fluoride.

Synthesis of the Tosylate Precursor

The synthesis of the tosylate precursor, 2-(4-((1-tert-Butyl-5-chloro-6-oxo-1,6-dihydropyridazine-4-yloxy)methyl)benzyloxy)ethyl-4-methylbenzensulfonate, is achieved through a multi-step sequence starting from mucochloric acid.[\[1\]](#)

Experimental Protocol: Synthesis of the Tosylate Precursor[\[1\]](#)

- Step 1: Synthesis of 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one.
 - To a mixture of mucochloric acid (1.18 g, 6.98 mmol) and Na₂CO₃ (0.33 g, 3.11 mmol) in 15 ml of distilled water, add tert-butylhydrazine hydrochloride (0.86 g, 6.90 mmol) in an ice-water bath.
 - Stir the reaction mixture for approximately 4 hours.

- The resulting white precipitate is filtered, washed with water, and dried under reduced vacuum.
- Subsequent Steps: The dichloropyridazinone intermediate undergoes a series of reactions, including etherification and tosylation, to yield the final precursor. A detailed, step-by-step protocol for these subsequent transformations can be found in the work by Eryilmaz and Kilbas (2022).^[1]

The overall yield for the multi-step synthesis of the precursor is approximately 35%.^[1]

Automated Radiosynthesis of [¹⁸F]Flurpiridaz

The radiolabeling of the tosylate precursor with [¹⁸F]fluoride is performed using an automated synthesis module, such as the Modular Lab-PharmTracer, to ensure a sterile and efficient process.^[1]

Experimental Protocol: Automated Radiosynthesis of [¹⁸F]Flurpiridaz^[1]

- [¹⁸F]Fluoride Trapping: The cyclotron-produced [¹⁸F]fluoride is trapped on a QMA (quaternary methylammonium) anion-exchange cartridge.
- Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2./K₂CO₃ or tetrabutylammonium bicarbonate (TBA-HCO₃).
- Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile to ensure anhydrous conditions for the nucleophilic substitution reaction.
- Radiolabeling Reaction: The tosylate precursor (10 mg) dissolved in anhydrous acetonitrile (2 mL) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at 95°C for 10 minutes to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.
- Purification: The crude reaction mixture is purified using solid-phase extraction (SPE) cartridges, typically a tC18 Plus Long Cartridge followed by an Alumina N Plus Light Cartridge, to remove unreacted [¹⁸F]fluoride and other impurities. This method avoids the need for preparative HPLC.

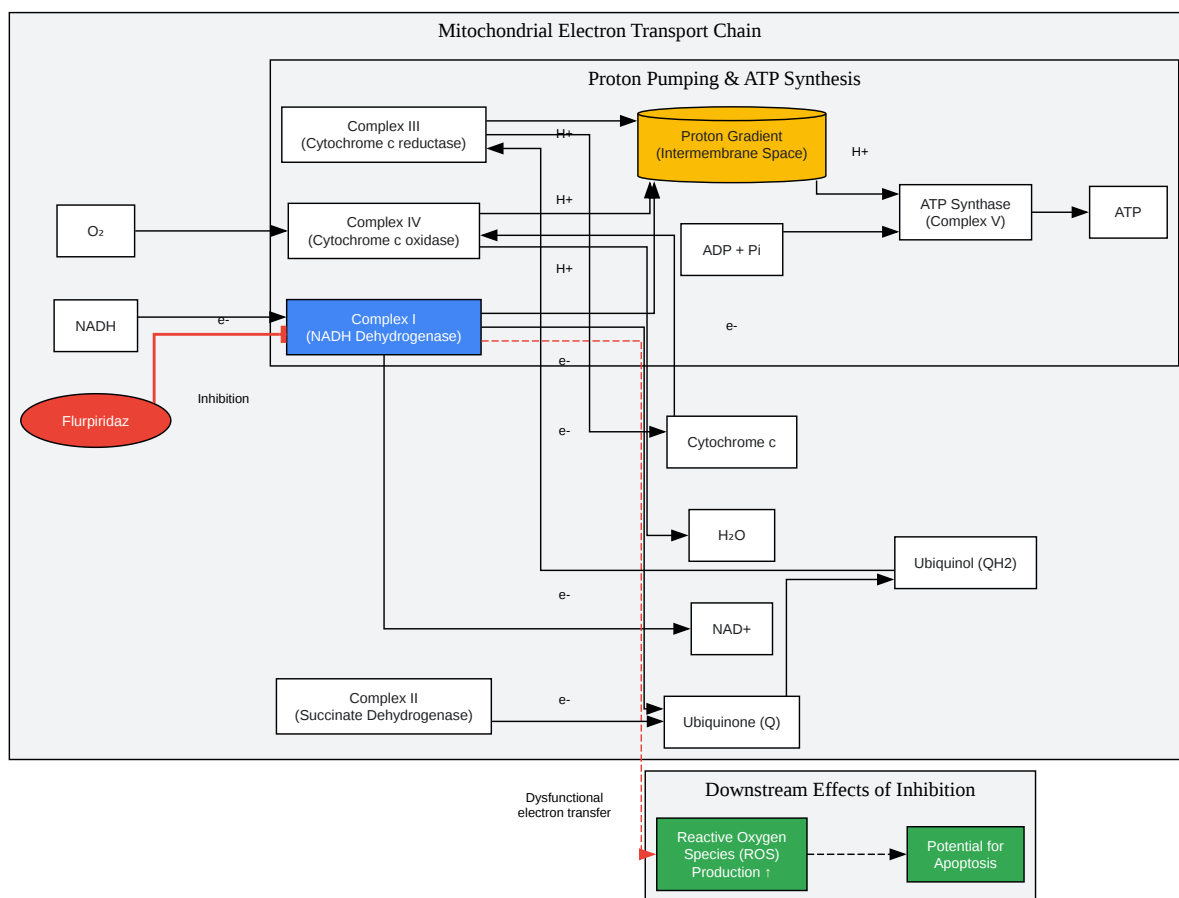
- **Formulation:** The purified [^{18}F]**Flurpiridaz** is formulated in a solution containing 7-8% ethanol and 50 mg/ml of ascorbic acid for stabilization.

Quantitative Data for Automated Synthesis[1]

Parameter	Value
Radiochemical Yield	55–65% (decay-corrected)
Radiochemical Purity	> 98%
Total Synthesis Time	Approximately 50 minutes

Mechanism of Action and Signaling Pathway

Flurpiridaz functions by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This high-affinity binding leads to the accumulation and retention of the radiotracer in metabolically active myocardial cells, which are rich in mitochondria.[2] The inhibition of Complex I disrupts the electron flow, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).

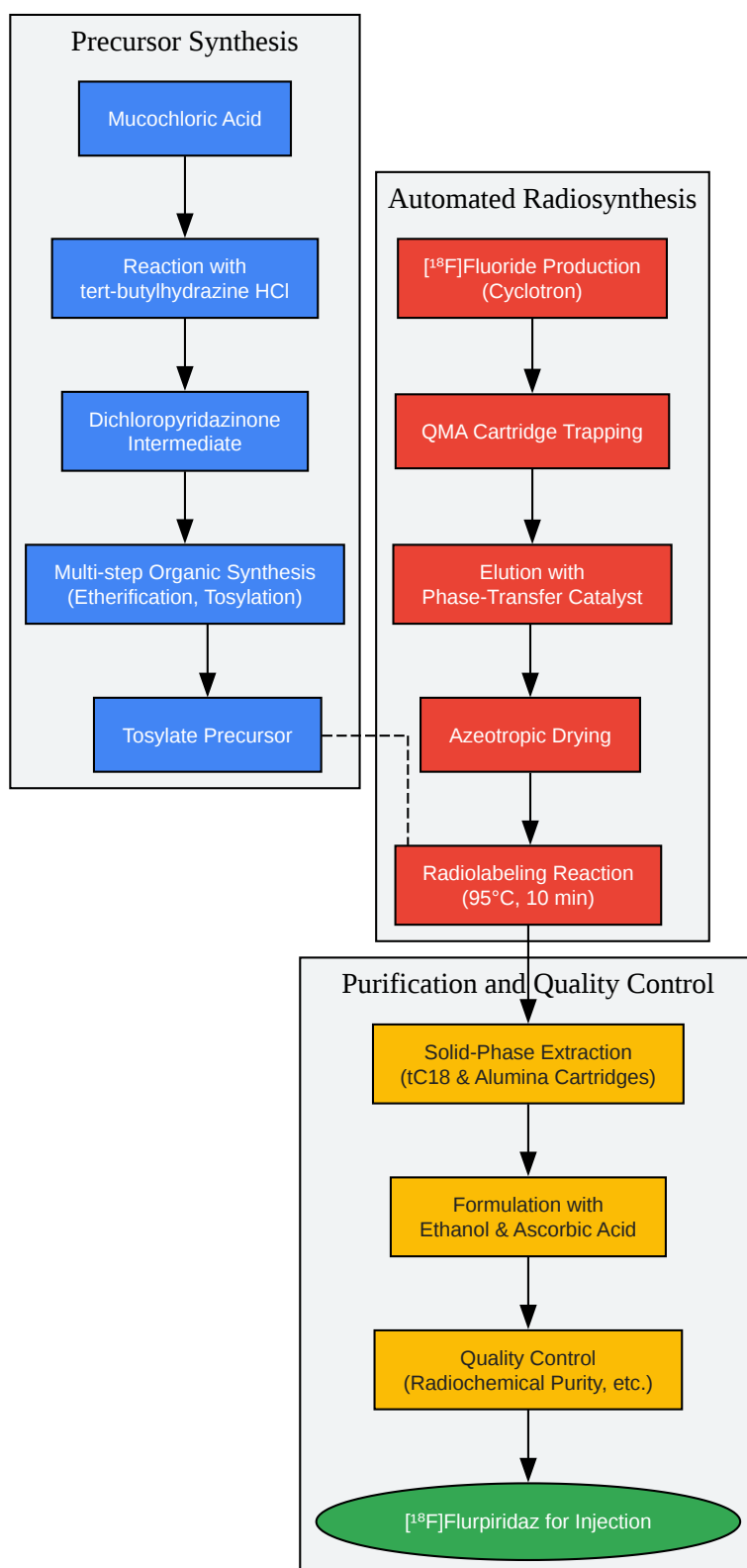


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Caption: Inhibition of Mitochondrial Complex I by **Flurpiridaz**.

Experimental Workflows

The overall process from precursor synthesis to the final formulated product for injection involves a series of well-defined steps.



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